molecular formula C18H12CaN2O6S B2743675 D&C Red No. 7 CAS No. 5281-04-9

D&C Red No. 7

Cat. No.: B2743675
CAS No.: 5281-04-9
M. Wt: 424.44
InChI Key: PZTQVMXMKVTIRC-RZLHGTIFSA-L
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Description

Lithol Rubine BK (E-180) is a red mono azo dye, authorized as a food additive by the European Union. It belongs to the class of food dyes, which are used to give colorless foodstuffs a more characteristic appearance as well as to change the original colors to preferred artificial ones. E-180 is reported to be used in edible cheese rind, following the Quantum Satis (QS) principle.
This product is provided by Sigma-Aldrich as a neat standard for the precise quality control of food products. In the European Union, E numbers are used as codes for food color additives. E numbers 100-199 include not only artificial food colors derived from petroleum, but also natural additives originating from sources such as vegetables, insects, or mixtures made from natural foodstuffs.

Mechanism of Action

Lithol Rubin BCA, also known as D&C Red No. 7 or Brilliant Carmine 6B, is a compound frequently utilized in the cosmetics industry . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

As an azo dye pigment, Lithol Rubin BCA primarily targets the color cosmetics to give them a finishing touch . It is found in eye shadows, lipsticks, and blushes, which complete the face and even out the tone .

Mode of Action

The distinctive azo group of Lithol Rubin BCA is easily converted into hydrazone under the effect of pH . This conversion plays a crucial role in the compound’s interaction with its targets.

Biochemical Pathways

The red-shift and conjugation range of Lithol Rubin BCA’s molecular structure increase in an acidic solution . This change in the molecular structure at various pH levels is a key aspect of the biochemical pathways affected by Lithol Rubin BCA.

Pharmacokinetics

The pharmacokinetics of Lithol Rubin BCA involve its dispersibility in aqueous media. Due to its high surface energy, it cannot be dispersed and remains stable in aqueous media . The influence of solvent on the dispersibility of Lithol Rubin BCA is a significant factor in its ADME properties.

Result of Action

The molecular and cellular effects of Lithol Rubin BCA’s action are evident in the changes it induces in the molecular structure and dispersion stability of the compound. The compound’s powder particles become substantially smaller after being exposed to ethanol, and the dispersant’s absorbance increases .

Action Environment

The action environment significantly influences the compound’s action, efficacy, and stability. The addition of various surfactants or cationic polymers can extensively alter the dispersion stability of the Lithol Rubin BCA dispersion . For instance, the addition of a nonionic surfactant may reduce the rate of particle aggregation by spatial resistance . An anionic surfactant can prevent particle collisions using electrostatic repulsion . Yet, cationic polymerization, through possible spatial resistance and electrostatic repulsion, can effectively improve the dispersion stability of Lithol Rubin BCA in aqueous medium .

Properties

IUPAC Name

calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6S.Ca/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTQVMXMKVTIRC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12CaN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027594, DTXSID30967273, DTXSID201045895
Record name C.I. Pigment Red 57, calcium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium 4-[2-(4-methyl-2-sulfonatophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium 3‐hydroxy‐4‐[(1E)‐2‐(4‐methyl‐2‐ sulfonatophenyl)diazen‐1‐yl]naphthalene‐2‐ carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Other Solid; Water or Solvent Wet Solid
Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[2-(4-methyl-2-sulfophenyl)diazenyl]-, calcium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5281-04-9, 5281-09-4
Record name D & C Red No. 7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005281049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[2-(4-methyl-2-sulfophenyl)diazenyl]-, calcium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Red 57, calcium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium 4-[2-(4-methyl-2-sulfonatophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D&C RED NO. 7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECW0LZ41X8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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